molecular formula C26H21N2NaO3 B1264488 Unii-WG00T3YN0T CAS No. 127166-41-0

Unii-WG00T3YN0T

Cat. No.: B1264488
CAS No.: 127166-41-0
M. Wt: 432.4 g/mol
InChI Key: KWELWDMCBFWKQN-CSFJJMQLSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KW-3635 involves multiple steps. The initial step includes the reaction of 11-methylene-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid methyl ester with N-methylpiperazine and paraformaldehyde in the presence of trifluoroacetic acid in hot tetrachloroethane. This reaction produces 11-[2-(4-methylpiperazin-1-yl)ethylidene]-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid methyl ester. The next step involves the reaction with ethyl chloroformate and sodium acetate in dichloromethane to yield the corresponding 2-chloroethylidene derivative. Finally, condensation with 5,6-dimethyl-1H-benzimidazole in refluxing toluene affords the methyl ester of the desired product, which is then hydrolyzed with sodium methoxide in methanol .

Industrial Production Methods

The industrial production methods for KW-3635 are not extensively documented in the available literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

KW-3635 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in hydrolysis reactions under basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include N-methylpiperazine, paraformaldehyde, ethyl chloroformate, and 5,6-dimethyl-1H-benzimidazole. Reaction conditions often involve the use of solvents like tetrachloroethane, dichloromethane, and toluene, with catalysts such as trifluoroacetic acid.

    Hydrolysis Reactions: Sodium methoxide in methanol is commonly used for hydrolysis.

Major Products

The major product formed from the synthesis of KW-3635 is the final compound itself, which is a thromboxane A2 receptor antagonist. Other intermediate products include various substituted dibenzo[b,e]oxepine derivatives .

Mechanism of Action

KW-3635 exerts its effects by antagonizing the thromboxane A2 receptor. Thromboxane A2 is a cyclooxygenase product of arachidonic acid that induces platelet aggregation and vasoconstriction. By blocking this receptor, KW-3635 prevents these actions, thereby reducing the risk of thrombus formation and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KW-3635 is unique in its specific antagonistic action on the thromboxane A2 receptor without exhibiting thromboxane A2 receptor agonistic or thromboxane synthase inhibitory effects. This specificity makes it a valuable tool in the study of thrombotic and ischemic diseases .

Properties

CAS No.

127166-41-0

Molecular Formula

C26H21N2NaO3

Molecular Weight

432.4 g/mol

IUPAC Name

sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate

InChI

InChI=1S/C26H22N2O3.Na/c1-16-11-23-24(12-17(16)2)28(15-27-23)10-9-21-20-6-4-3-5-19(20)14-31-25-8-7-18(26(29)30)13-22(21)25;/h3-9,11-13,15H,10,14H2,1-2H3,(H,29,30);/q;+1/p-1/b21-9+;

InChI Key

KWELWDMCBFWKQN-CSFJJMQLSA-M

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C/C=C/3\C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+]

SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC=C3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC=C3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+]

Synonyms

11-(2-(5,6-dimethyl-1-benzimidazolyl)ethylidine)-6,11-dihydrodibenz(b,e)oxepine-2-carboxylate
KW 3635
KW-3635

Origin of Product

United States

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